1-Bromo-2-chlorobutane

Description

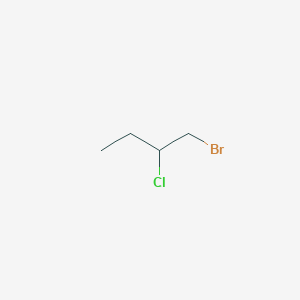

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chlorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrCl/c1-2-4(6)3-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMXKTNRBDTDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546122 | |

| Record name | 1-Bromo-2-chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108200-18-6 | |

| Record name | 1-Bromo-2-chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2 Chlorobutane

Transition Metal Catalysis in Halogenoalkane Transformations

The synthesis of mixed halogenoalkanes such as 1-bromo-2-chlorobutane presents a unique challenge in achieving regioselectivity. Transition metal catalysis has emerged as a powerful tool in organic synthesis, offering pathways for the selective functionalization of molecules under mild conditions. While direct, optimized catalytic routes starting from one halogenoalkane to produce this compound are not extensively documented in dedicated studies, the principles derived from analogous transition metal-catalyzed reactions provide a strong basis for devising potential synthetic strategies. These strategies primarily revolve around catalytic halogen exchange (Halex) reactions and the halofunctionalization of unsaturated precursors.

A plausible and direct approach for the transformation of a dihalogenated butane (B89635) into this compound is through a transition metal-catalyzed halogen exchange (Halex) reaction. This method involves the selective replacement of one halogen atom with another. For instance, a starting material like 1,2-dibromobutane (B1584511) could be converted to the target compound by selectively exchanging one bromine atom for a chlorine atom using an appropriate chloride source and a catalyst.

Copper and iron complexes are notable for their ability to catalyze such transformations, particularly in aryl systems, and these principles can be extended to alkyl halides. frontiersin.orgnih.govfrontiersin.orgmdpi.com Copper(I) catalysts, often used in conjunction with diamine ligands, are effective in promoting Finkelstein-type reactions, which traditionally involve halide exchange. mdpi.comorganic-chemistry.org Iron-catalyzed processes, valued for their low cost and environmental friendliness, have also been reported for the photo-induced chlorination of aryl bromides, using simple sources like sodium chloride. frontiersin.orgnih.gov

A hypothetical reaction could involve treating 1,2-dibromobutane or 1,2-dichlorobutane (B1580518) with a halide salt (e.g., NaCl, LiCl, or KBr) in the presence of a catalytic amount of a transition metal salt. The choice of solvent, temperature, and ligand would be critical in controlling the reaction's selectivity and preventing side reactions such as elimination or the formation of symmetrical dihalides.

Table 1: Representative Catalyst Systems for Analogous Halogen Exchange Reactions This table presents data from related transformations on aryl and vinyl halides, which serve as a model for a potential synthesis of this compound.

| Catalyst Precursor | Ligand | Halide Source | Substrate Type | Product Type | Reference |

| CuI | N,N'-Dimethyl-1,2-cyclohexanediamine | NaI | Aryl Bromide | Aryl Iodide | organic-chemistry.org |

| Cu₂O | Phenanthroline | Me₄NCl | Aryl Bromide | Aryl Chloride | mdpi.com |

| FeCl₃ | None (Photo-induced) | NaCl | Aryl Bromide | Aryl Chloride | nih.gov |

| Pd(OAc)₂ | AdBrettPhos | AgF / KF | Aryl Bromide | Aryl Fluoride (B91410) | nih.gov |

An alternative strategy involves the transition metal-catalyzed vicinal difunctionalization of an alkene, such as 1-butene or 2-butene (B3427860). researchgate.net This approach would create the C-Br and C-Cl bonds across the double bond in a single, atom-economical step. Various transition metals, including copper, manganese, and vanadium, have been shown to catalyze the regio- and stereoselective aminobromination of olefins. organic-chemistry.org This suggests that a similar system could be adapted for bromo-chlorination by using appropriate bromine and chlorine sources.

For example, the reaction of 1-butene with a brominating agent (e.g., N-Bromosuccinimide, NBS) and a chlorinating agent (e.g., N-Chlorosuccinimide, NCS) in the presence of a suitable transition metal catalyst could potentially yield this compound. The catalyst's role is to mediate the formation of the halogen radicals or ions and control the regioselectivity of the addition, favoring the formation of the desired isomer over 2-bromo-1-chlorobutane. Research into the vicinal chlorotrifluoromethylation of alkenes further supports the feasibility of such mixed halogenation reactions. rsc.org

Table 2: Illustrative Conditions for Analogous Vicinal Halofunctionalization of Alkenes This table is based on research into the addition of different functional groups across a double bond and illustrates a potential framework for the synthesis of this compound.

| Catalyst | Halogen/Functional Group Sources | Substrate | Product Type | Key Features | Reference |

| CuI, MnSO₄, or V₂O₅ | TsNH₂ and NBS | Olefin | Vicinal Amino-bromo Alkane | High regio- and stereoselectivity | organic-chemistry.org |

| Ru(bpy)₃(PF₆)₂ | CF₃SO₂Cl | Alkene | Vicinal Chloro-trifluoromethyl Alkane | Photoredox-catalyzed, mild conditions | rsc.org |

| Iron(III) Chloride | Langlois Reagent (CF₃SO₂Na) / N-Chlorophthalimide | Alkene | Vicinal Chloro-trifluoromethyl Alkane | Milder, transition-metal-free potential | rsc.org |

While these catalytic methodologies present promising avenues for the synthesis of this compound, significant research would be required to optimize reaction conditions, catalyst selection, and regiochemical control to achieve high yields and selectivity for this specific target molecule. The primary challenges include preventing the formation of isomeric byproducts and suppressing competing elimination reactions that are common in alkyl halide chemistry. acs.org

Reaction Mechanisms of 1 Bromo 2 Chlorobutane

Nucleophilic Substitution Reactions of 1-Bromo-2-chlorobutane

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, either a bromide or a chloride ion, by a nucleophile. The specific mechanism, whether S(_N)2 or S(_N)1, is largely dictated by the structure of the substrate, the nature of the nucleophile, the stability of the leaving group, and the solvent used. byjus.comodinity.com

Unimolecular Nucleophilic Substitution (S(_N)1) Pathway

The S(_N)1 reaction is a two-step process. masterorganicchemistry.combyjus.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. byjus.comlibretexts.org The second step involves the rapid attack of a nucleophile on the carbocation. masterorganicchemistry.com The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate. savemyexams.commasterorganicchemistry.com

The stability of the carbocation intermediate is the most crucial factor determining the rate of an S(_N)1 reaction. quora.combyjus.commasterorganicchemistry.com More substituted carbocations are more stable due to the electron-donating inductive effects and hyperconjugation from the alkyl groups. byjus.commasterorganicchemistry.com The order of carbocation stability is tertiary > secondary > primary > methyl. byjus.comunacademy.com Since this compound is a secondary halide, it can potentially undergo S(_N)1 reactions, although it would be slower than a tertiary halide. byjus.comclassace.io The formation of a secondary carbocation is less favorable than a tertiary one. byjus.com

In an S(_N)1 reaction, the carbocation intermediate has a trigonal planar geometry. byjus.com The nucleophile can attack this planar carbocation from either face with equal probability. byjus.comlibretexts.org If the original substrate is chiral, this results in the formation of a racemic mixture of enantiomeric products, meaning both retention and inversion of configuration are observed. masterorganicchemistry.comlibretexts.org

Polar protic solvents, such as water and alcohols, are ideal for S(_N)1 reactions. odinity.comyoutube.com These solvents can stabilize both the carbocation intermediate through ion-dipole interactions and the leaving group anion through hydrogen bonding. dalalinstitute.com This solvation facilitates the ionization of the substrate in the rate-determining step. dalalinstitute.com Reactions in which the solvent also acts as the nucleophile are known as solvolysis reactions. libretexts.org

Factors Influencing Carbocation Stability and Reactivity

Elimination Reactions of this compound

When treated with a strong base, this compound can undergo elimination reactions to form alkenes. algoreducation.com The specific mechanism and product distribution depend heavily on the reaction conditions.

In the presence of a strong, non-hindered base such as sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH) in ethanol, this compound is likely to undergo elimination via the E2 (bimolecular elimination) mechanism. algoreducation.comscribd.com This reaction is a concerted, single-step process where the base abstracts a proton, and the leaving group departs simultaneously to form a double bond. amazonaws.comlibretexts.org The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. libretexts.orgyoutube.com

A critical requirement for the E2 mechanism is a specific spatial arrangement of the proton being removed and the leaving group. They must be in an anti-periplanar conformation. mgscience.ac.iniitk.ac.inmasterorganicchemistry.com This means the dihedral angle between the H-C bond and the C-LG (Leaving Group) bond is 180°. This alignment allows for the smooth overlap of the C-H bonding orbital with the C-LG anti-bonding orbital in the transition state, facilitating the formation of the new π-bond. pku.edu.cnucalgary.ca

For this compound, there are two potential leaving groups (Cl⁻ at C2 and Br⁻ at C1) and β-hydrogens at C1 and C3 (relative to the chlorine) or C2 (relative to the bromine).

Elimination involving Chlorine at C2:

Proton abstraction from C3: The base can remove a proton from the CH₂ group at C3. For this to occur, a C-H bond at C3 must be anti-periplanar to the C-Cl bond at C2. This elimination leads to the formation of 2-butene (B3427860).

Proton abstraction from C1: The base can remove a proton from the CH₂Br group at C1. A C-H bond at C1 must be anti-periplanar to the C-Cl bond at C2. This pathway results in the formation of 1-bromo-1-butene.

Elimination involving Bromine at C1:

Proton abstraction from C2: The base can abstract the proton from the CHCl group at C2. This requires the C-H bond at C2 to be anti-periplanar to the C-Br bond at C1. This elimination produces 2-chloro-1-butene.

Given that bromide is a better leaving group than chloride, and that elimination to form a more stable, internal alkene is generally favored (Zaitsev's rule), the most likely pathway is the removal of a proton from C3 and the loss of the chloride leaving group from C2. amazonaws.com

The E2 elimination of this compound can yield a mixture of isomeric alkenes. The distribution of these products is governed by regioselectivity (Zaitsev's vs. Hofmann's rule) and stereoselectivity (cis vs. trans). libretexts.orgmsu.edu

Regioselectivity (Zaitsev's Rule): When using a small, strong base like ethoxide, the major product is typically the most substituted (and therefore most stable) alkene. amazonaws.comyoutube.com This is known as the Zaitsev product. Elimination that gives 2-butene (a disubstituted alkene) is favored over elimination that gives 1-butene (B85601) derivatives (monosubstituted alkenes). libretexts.orglibretexts.org

Stereoselectivity: When 2-butene is formed, it can exist as two geometric isomers: cis-2-butene (B86535) and trans-2-butene. The trans isomer is thermodynamically more stable than the cis isomer due to reduced steric strain. The E2 reaction is stereoselective, and the transition state leading to the more stable trans product is lower in energy, meaning trans-2-butene is expected to be the major stereoisomer formed. msu.edulibretexts.orgchemistrysteps.com For a similar reaction with 2-bromobutane (B33332), the ratio of trans- to cis-2-butene is approximately 6:1. msu.edulibretexts.org

Predicted E2 Elimination Products from this compound Assuming dehydrochlorination is the primary pathway

| Product Name | Structure | Type | Predicted Yield | Rationale |

|---|---|---|---|---|

| trans-1-Bromo-2-butene | Disubstituted Alkene | Major | Zaitsev Product, more stable trans isomer. libretexts.orgchemistrysteps.com | |

| cis-1-Bromo-2-butene | Disubstituted Alkene | Minor | Zaitsev Product, less stable cis isomer. libretexts.orgchemistrysteps.com | |

| 2-Chloro-1-butene | Monosubstituted Alkene | Minor | Less substituted alkene (Hofmann-type product). youtube.com |

| 4-Bromo-1-butene | | Monosubstituted Alkene | Minor | Less substituted alkene (Hofmann-type product). |

Bimolecular Elimination (E2) under Basic Conditions

Stereoelectronic Requirements for E2 Pathways

Reduction Reactions of this compound

The reduction of haloalkanes is a fundamental process in organic synthesis, typically involving the replacement of a halogen atom with a hydrogen atom. This transformation can be achieved using various reducing agents and conditions, leading to the formation of alkanes or selectively reduced products.

In a molecule containing multiple, different halogen atoms, such as this compound, the potential for selective reduction arises from the differing reactivities of the carbon-halogen bonds. The carbon-bromine (C-Br) bond is generally weaker and more labile than the carbon-chlorine (C-Cl) bond. This difference in bond strength and leaving group ability allows for the selective reduction of the C-Br bond while leaving the C-Cl bond intact, provided appropriate reagents and reaction conditions are chosen.

While specific studies on the selective reduction of this compound are not extensively detailed in the provided search results, the principles can be inferred from the behavior of similar compounds. For instance, the reduction of 3-bromo-1-chlorobutane (B3238547) with a strong reducing agent like lithium aluminum hydride (LiAlH₄) results in the cleavage of both halogen substituents, yielding butane (B89635) vulcanchem.com. In contrast, the reduction of 1-bromo-2-fluorobutane (B1330374) with the same reagent can produce 2-fluorobutane, demonstrating the greater resilience of the C-F bond compared to the C-Br bond .

Based on these principles, it is expected that the use of milder reducing agents or catalytic hydrogenation under controlled conditions could achieve the selective reduction of the C-Br bond in this compound to yield 2-chlorobutane (B165301). The higher reactivity of the C-Br bond makes it the more likely site for reaction.

Table 1: Comparison of Carbon-Halogen Bond Properties

| Bond | Bond Enthalpy (kJ/mol) | Bond Length (pm) | General Reactivity Trend in Reduction |

|---|---|---|---|

| C-Cl | ~339 | ~177 | Less Reactive |

| C-Br | ~285 | ~194 | More Reactive |

Note: Exact bond enthalpy and length values can vary slightly depending on the specific molecular structure.

Radical Reaction Pathways

Radical reactions involve species with unpaired electrons, known as free radicals. These reactions typically proceed through a chain mechanism consisting of initiation, propagation, and termination steps. For haloalkanes like this compound, radical pathways can be initiated by heat or light, leading to processes such as hydrogen abstraction or halogen exchange.

Hydrogen abstraction is a key step in many radical reactions, where a free radical removes a hydrogen atom from the substrate, generating a new radical species. In the case of this compound, a radical initiator (e.g., a bromine or chlorine radical) can abstract a hydrogen atom from any of the four carbon atoms in the butane chain. msu.edu

The site of hydrogen abstraction is influenced by the stability of the resulting carbon radical. The general order of radical stability is tertiary > secondary > primary. In this compound, there are primary hydrogens (at C4) and secondary hydrogens (at C1, C2, and C3). Therefore, abstraction is more likely to occur at a secondary position. However, the presence of electronegative halogen substituents complicates this picture. These substituents can exert an inductive effect, which can influence the reactivity of nearby C-H bonds.

Studies on the vapor-phase bromination of 1-chlorobutane (B31608) show that a neighboring chlorine atom does not accelerate the rate of hydrogen abstraction by a bromine atom. cdnsciencepub.com The relative reactivity for hydrogen abstraction in 1-chlorobutane follows the trend C2 > C3 > C1 > C4, indicating a preference for the secondary hydrogens, but with differentiation based on the position relative to the existing chlorine atom. cdnsciencepub.com A similar pattern of reactivity would be expected for this compound, where abstraction would likely favor the C3 position, which is a secondary carbon away from the immediate inductive effects of both halogens.

The process can be summarized as:

Initiation: Formation of a halogen radical (X•) from a precursor like Br₂ or Cl₂ under UV light. msu.edu

Propagation: The halogen radical abstracts a hydrogen atom from the butane chain, forming a carbon radical and H-X. C₄H₈BrCl + X• → •C₄H₇BrCl + HX

Propagation: The resulting alkyl radical reacts with a halogen molecule to form a dihalogenated product and a new halogen radical, continuing the chain. •C₄H₇BrCl + X₂ → C₄H₇BrClX + X•

Halogen exchange reactions involve the substitution of one halogen atom in a molecule for another. wikipedia.org The Finkelstein reaction is a classic example, where an alkyl bromide or chloride is converted into an alkyl iodide by treatment with sodium iodide (NaI) in an acetone (B3395972) solvent. wikipedia.orgallrounder.ai The reaction's success relies on the differential solubility of sodium halides in acetone; NaI is soluble, while the resulting NaCl or NaBr is not, which drives the reaction to completion according to Le Chatelier's Principle. wikipedia.orgallrounder.ai

In this compound, the two carbon-halogen bonds exhibit different reactivities towards nucleophilic substitution. The C-Br bond is more susceptible to nucleophilic attack than the C-Cl bond because bromide is a better leaving group than chloride. vulcanchem.com This differential reactivity allows for selective halogen exchange.

When this compound is subjected to Finkelstein reaction conditions, the iodide ion will preferentially attack the carbon bonded to the bromine atom (C1). This results in the selective formation of 1-iodo-2-chlorobutane.

Table 2: Selective Halogen Exchange in this compound via Finkelstein Reaction

| Reactant | Reagent | Solvent | Major Product | Byproduct (Precipitate) |

|---|

This selectivity is a key feature in the synthetic application of mixed haloalkanes, allowing for stepwise functionalization of the molecule. Similarly, in lithium-halogen exchange reactions, the rate of exchange follows the trend I > Br > Cl, further supporting the higher reactivity of the C-Br bond over the C-Cl bond. princeton.edu

Stereochemical Investigations of 1 Bromo 2 Chlorobutane

Chirality and Stereogenic Centers in Dihalogenated Butanes

Dihalogenated butanes, such as 1-bromo-2-chlorobutane, serve as excellent models for studying stereochemistry due to the potential for chirality. Chirality arises when a molecule is non-superimposable on its mirror image. pdx.educureffi.org The key to chirality in these molecules is the presence of one or more stereogenic centers, which are typically carbon atoms bonded to four different substituents. cureffi.orgquora.com

In the case of butane (B89635) derivatives, the position of the halogen atoms determines the presence and number of chiral centers. For instance, in this compound, the carbon atom at the second position (C2) is bonded to a hydrogen atom, a chlorine atom, a methyl group (-CH3), and a bromomethyl group (-CH2Br). Since all four of these groups are different, the C2 carbon is a stereogenic center, rendering the entire molecule chiral. quora.comuou.ac.in Similarly, 2-bromo-3-chlorobutane possesses two stereogenic centers at C2 and C3. libretexts.org However, a molecule like 1,4-dichlorobutane (B89584) does not have any chiral centers and is therefore achiral. brainly.com

The presence of a stereogenic center means that the molecule can exist in different spatial arrangements, known as stereoisomers. Even in seemingly simple molecules like butane, certain conformations, such as the gauche conformers, are chiral, though they rapidly interconvert and cannot be isolated. pdx.edumsu.edu

Enantiomers and Diastereomers of this compound

With one stereogenic center at C2, this compound can exist as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. pdx.edulibretexts.org These two isomers are identical in most physical properties but differ in their interaction with plane-polarized light, rotating it in opposite directions. pdx.edu

For molecules with multiple stereogenic centers, the number of possible stereoisomers increases. A molecule with 'n' chiral centers can have a maximum of 2^n stereoisomers. libretexts.org For example, 2-bromo-3-chlorobutane, with two chiral centers, has four possible stereoisomers. libretexts.org These stereoisomers consist of two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers. libretexts.org Diastereomers have different physical properties.

Since this compound has only one chiral center, it only has enantiomers and no diastereomers. chemistrysteps.com The two enantiomers are designated based on their absolute configuration, which describes the precise 3D arrangement of atoms in space. askthenerd.com

Absolute Configuration Assignment using Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of a stereogenic center is assigned as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. numberanalytics.comnumberanalytics.com This system provides an unambiguous way to name and differentiate between enantiomers. chemistrysteps.com

The CIP rules involve a two-step process:

Assigning Priorities: The four groups attached to the chiral center are ranked based on the atomic number of the atom directly bonded to the chiral carbon. Higher atomic numbers receive higher priority. numberanalytics.comnumberanalytics.com If there is a tie, one moves to the next atoms along the chains until a point of difference is found. libretexts.org

Determining Configuration: The molecule is oriented so that the lowest priority group (often hydrogen) points away from the viewer. Then, a path is traced from the highest priority group (1) to the second (2) and then to the third (3). If this path is clockwise, the configuration is assigned as (R) (from the Latin rectus for right). If the path is counter-clockwise, the configuration is (S) (from the Latin sinister for left). numberanalytics.comlibretexts.org

For this compound, the stereogenic center is C2. The groups attached to C2 are -Cl, -CH2Br, -CH2CH3, and -H. The priorities are assigned as follows:

| Priority | Group | Reason |

| 1 | -Cl | Highest atomic number (17) directly attached to the chiral center. |

| 2 | -CH2Br | The carbon is attached to Bromine (atomic number 35). |

| 3 | -CH2CH3 | The carbon is attached to another Carbon (atomic number 6). |

| 4 | -H | Lowest atomic number (1). |

By applying the CIP rules, we can determine the specific (R) and (S) enantiomers of this compound. pearson.comnih.gov

Stereoselectivity and Stereospecificity in Reactions of this compound

Nucleophilic substitution reactions of the second order (SN2) are stereospecific, meaning that the stereochemistry of the reactant directly determines the stereochemistry of the product. jove.com SN2 reactions proceed through a concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously with the departure of the leaving group. iitk.ac.inmasterorganicchemistry.com This backside attack leads to an inversion of configuration at the chiral center, a phenomenon known as Walden inversion. masterorganicchemistry.comwebassign.net

If a chiral molecule like (S)-1-bromo-2-chlorobutane undergoes an SN2 reaction at the C1 position (where the bromine is), the resulting product will have the opposite configuration at that center if the incoming nucleophile creates a new chiral center. However, since the chiral center in this compound is at C2, an SN2 reaction at C1 would not directly affect the existing stereocenter's configuration. If the reaction were to occur at the chiral C2 center (which is less likely due to the nature of the leaving groups), an inversion of configuration from (S) to (R) or vice-versa would be observed. jove.comkhanacademy.org For example, the reaction of (R)-2-bromobutane with a nucleophile via an SN2 mechanism yields (S)-2-substituted butane. jove.commasterorganicchemistry.com

The rate of an SN2 reaction is sensitive to steric hindrance. Primary haloalkanes, like the 1-bromo portion of the molecule, react faster than secondary ones. masterorganicchemistry.comquora.com

Nucleophilic substitution reactions of the first order (SN1) proceed through a two-step mechanism. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. savemyexams.comlecturio.combyjus.com This carbocation is sp2 hybridized and has a trigonal planar geometry. byjus.com

The planar nature of the carbocation allows the nucleophile to attack from either face with equal probability. byjus.com If the original substrate is chiral, this non-specific attack leads to the formation of a nearly equal mixture of both enantiomers of the product. This process is called racemization, and the resulting mixture is a racemic mixture. ucsb.edu

For this compound, if it were to undergo an SN1 reaction at the chiral C2 center, the intermediate would be a secondary carbocation. The subsequent nucleophilic attack would result in a racemic mixture of the product. However, SN1 reactions are more favorable for tertiary alkyl halides due to the greater stability of tertiary carbocations. lecturio.combyjus.com

Inversion of Configuration in SN2 Reactions

Conformational Analysis of this compound

Conformational analysis of this compound involves studying the different spatial arrangements of atoms that result from rotation around the C-C single bonds. These different arrangements are called conformations or conformers.

Looking down the C1-C2 bond, we can analyze the staggered and eclipsed conformations. The staggered conformations are lower in energy and more stable than the eclipsed conformations due to minimized torsional strain. Among the staggered conformations, there are anti and gauche arrangements.

Anti-conformation: The bromine atom and the ethyl group are positioned 180° apart. This is generally the most stable conformation as it minimizes steric hindrance between the largest groups.

Gauche conformations: The bromine atom and the ethyl group are positioned 60° apart. These conformations are less stable than the anti-conformation due to steric interactions between the bulky groups.

Even simple alkanes like butane have chiral gauche conformations. pdx.edumsu.edu Similarly, this compound will have chiral gauche conformers that are enantiomeric to each other. These conformers rapidly interconvert at room temperature. The relative populations of the anti and gauche conformers are determined by the energy differences between them.

A detailed analysis would also consider the rotation around the C2-C3 bond, further increasing the number of possible conformations and their relative stabilities.

Experimental Determination via Gas-Phase Electron Diffraction

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the gaseous state. It provides information on bond lengths, bond angles, and torsional angles, which are crucial for understanding the stereochemistry of a molecule.

A search of available scientific literature did not yield any specific studies that have utilized gas-phase electron diffraction to determine the structure of this compound. While research on related haloalkanes using GED exists, providing insights into their conformational preferences, no such experimental data has been published for this compound itself. researchgate.netresearchgate.netacs.org

Theoretical Calculation of Conformer Populations

Theoretical calculations, often performed in conjunction with experimental methods like GED, are used to predict the relative energies of different conformers and, consequently, their populations at a given temperature. These calculations employ various levels of theory, such as ab initio methods, to model the molecule's potential energy surface.

Similar to the lack of experimental data, specific theoretical studies detailing the conformer populations of this compound could not be located. While the principles of conformational analysis for similar molecules like 2-bromo-3-chlorobutane are well-documented, dedicated computational research on the specific conformer populations of this compound is not present in the reviewed literature. libretexts.orgrutgers.edu

Due to the absence of specific research findings for this compound in these areas, no data tables or detailed research findings can be presented.

Advanced Applications of 1 Bromo 2 Chlorobutane in Organic Synthesis

Role as a Versatile Synthetic Building Block

1-Bromo-2-chlorobutane is a halogenated alkane that serves as a versatile building block in organic synthesis. faluckinternational.com Its utility stems from the presence of two different halogen atoms, bromine and chlorine, on adjacent carbons. This differential reactivity allows for selective transformations, making it a valuable precursor for the introduction of various functional groups and the construction of more complex molecular architectures. The bromine atom is generally more reactive and susceptible to nucleophilic substitution, while the chlorine atom is less so, providing a handle for subsequent chemical modifications.

Formation of Carbon-Carbon Bonds

The presence of the bromo group in this compound makes it a suitable substrate for a variety of carbon-carbon bond-forming reactions. One of the most fundamental applications is in Grignard reactions. quora.com Treatment of this compound with magnesium in a suitable ether solvent would preferentially form the Grignard reagent at the carbon bearing the bromine atom. This organometallic intermediate can then react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to create new carbon-carbon single bonds.

Another significant application is in coupling reactions. For instance, in Wurtz-type reactions, treatment with sodium metal in dry ether can lead to the formation of a new carbon-carbon bond. askfilo.com More modern cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, can also utilize the carbon-bromine bond to couple with other organic fragments, significantly expanding the synthetic possibilities. researchgate.netresearcher.life These reactions are pivotal in constructing the carbon skeletons of complex organic molecules.

Formation of Carbon-Heteroatom Bonds

The electrophilic nature of the carbon atoms attached to the halogens in this compound facilitates the formation of bonds with various heteroatoms. researcher.life Nucleophilic substitution reactions are a primary route for introducing heteroatom-containing functional groups. Due to the higher reactivity of the carbon-bromine bond, nucleophiles such as amines, alkoxides, and thiolates will preferentially displace the bromide ion. This allows for the selective synthesis of compounds containing carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. The remaining chlorine atom can then be targeted for further functionalization under more forcing reaction conditions if desired.

This differential reactivity is a key advantage in multi-step syntheses, enabling a programmed introduction of different functionalities into the molecule. The ability to form carbon-heteroatom bonds is crucial in the synthesis of a vast array of organic compounds, including many with significant biological activity.

Synthesis of Complex Organic Molecules

The unique structural and reactivity profile of this compound makes it a valuable intermediate in the synthesis of more elaborate organic structures. sinocurechem.com Its bifunctionality is particularly useful in constructing molecules with specific stereochemistry and functional group arrangements.

Preparation of Pharmaceutical Intermediates

Halogenated organic compounds are fundamental in the pharmaceutical industry, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). sinocurechem.comjigschemical.comnbinno.com While direct applications of this compound in specific drug syntheses are not extensively documented in publicly available literature, its structural motifs are analogous to other dihaloalkanes that are known to be important precursors. sinocurechem.com The ability to selectively introduce different functional groups via the bromo and chloro moieties allows for the construction of complex molecular frameworks that are often found in pharmaceutical agents. For example, the sequential substitution of the halogens can be used to build chiral centers or to introduce specific side chains that are critical for the biological activity of a drug molecule.

Synthesis of Agrochemicals

Similar to the pharmaceutical industry, the agrochemical sector relies heavily on halogenated intermediates for the development of new pesticides, herbicides, and fungicides. chemball.comdataintelo.com The presence of halogens in a molecule can significantly influence its biological activity and environmental persistence. This compound can serve as a starting material for the synthesis of various agrochemicals. The carbon-halogen bonds provide reactive sites for the attachment of other chemical groups that confer the desired pesticidal or herbicidal properties. The controlled, stepwise functionalization of this compound allows for the fine-tuning of the molecule's properties to optimize its efficacy and selectivity.

Development of Specialty Chemicals

Beyond pharmaceuticals and agrochemicals, this compound has applications in the synthesis of various specialty chemicals. sinocurechem.com These can include polymers, solvents, and other materials with specific desired properties. The reactivity of the carbon-halogen bonds allows for the incorporation of the butyl-chloro fragment into larger molecular structures, imparting unique characteristics to the final product. For example, it could be used in the synthesis of flame retardants, hydraulic fluids, or as a monomer in the production of specialty polymers.

Application in Material Science Development

The bifunctional nature of this compound makes it a candidate for the synthesis of novel polymers and materials. Halogenated compounds are frequently employed in polymer chemistry to introduce specific functionalities or to serve as monomers in polymerization reactions. rsc.org

While direct research on this compound in polymer science is limited, its utility can be inferred from related compounds. For instance, fluorinated analogues are used in the synthesis of fluorinated polymers, which are prized for high thermal stability and chemical resistance. The presence of halogens in a polymer backbone can significantly alter its physical and chemical properties.

Similarly, the bromo-functionality in compounds is utilized in "click" chemistry reactions, such as the thio-bromo click reaction, to modify polymeric structures after polymerization. rsc.org This allows for the creation of well-defined block copolymers or bottlebrush polymers with specific functionalities, such as cationic charges for therapeutic applications. rsc.org this compound could potentially be used to create polymers that can be later functionalized, leveraging the reactivity of the remaining chlorine atom.

Table 1: Potential Applications of this compound in Polymer Synthesis

| Polymer Type | Synthetic Strategy | Potential Advantage |

| Functionalized Polyolefins | Incorporation as a comonomer | Introduces reactive sites for cross-linking or grafting. |

| Specialty Polyesters/Polyethers | Use as a chain initiator or modifier | Modifies properties like flame retardancy or refractive index. |

| Cationic Polymers | Post-polymerization modification | Creates materials for applications like gene delivery or antimicrobial surfaces. rsc.org |

Strategic Use in Medicinal Chemistry Research

Haloalkanes are fundamental building blocks in the synthesis of pharmaceuticals, where halogen atoms can serve as key reactive handles or as part of a final active molecule, influencing its biological activity. sinocurechem.com The distinct reactivity of the C-Br and C-Cl bonds in this compound allows it to be a versatile precursor in the construction of complex molecular architectures for medicinal chemistry research.

This compound serves as a four-carbon building block for synthesizing more complex molecules. Its structural isomers and analogues are widely used as precursors for a range of biologically active compounds. For example, the related compound 1-bromo-4-chlorobutane (B103958) is a key intermediate in the synthesis of the antipsychotic drug brexpiprazole. google.com In this synthesis, the haloalkane acts as a linker to connect two different parts of the final drug molecule. google.com

Similarly, 1-bromo-2-chloroethane (B52838) is used to prepare heterocyclic compounds which are core structures in many drugs and pesticides. sinocurechem.com The ability to react one halogen selectively, leaving the other for a subsequent transformation, is a powerful tool for medicinal chemists to build molecular diversity and create libraries of compounds for screening.

Table 2: Examples of Haloalkanes as Precursors in Drug Synthesis

| Precursor Compound | Drug/Compound Class | Therapeutic Area |

| 1-Bromo-4-chlorobutane | Brexpiprazole google.com | Antipsychotic |

| 1-Bromo-2-chloroethane | Aryl Piperazines researchgate.net | Antidepressant |

| 1-Bromo-4-chlorobutane | Serotonergic/Dopaminergic Ligands nih.gov | Neuroprotective Agents |

The precise architecture of a drug molecule is critical for its ability to bind to a specific biological target, such as a receptor on a cell surface. Haloalkanes are instrumental in creating linkers of specific lengths and flexibilities to properly orient the pharmacophores of a drug for optimal receptor binding.

Research has shown that related compounds like 1-bromo-2-chloroethane and 1-bromo-4-chlorobutane are used to synthesize novel aryl piperazine (B1678402) derivatives that target both serotonin (B10506) (5-HT1A) and sigma-1 receptors, which are implicated in depression. researchgate.netnih.gov In these syntheses, the haloalkane chain connects the piperazine core to another aromatic moiety, and the length of this chain is critical for receptor affinity and selectivity. nih.gov For instance, compounds have been synthesized with high affinity (Ki < 20 nmol/L) for both 5-HT1A and sigma-1 receptors. researchgate.net The use of this compound could provide a slightly different spatial arrangement, potentially leading to altered receptor binding profiles and the discovery of new lead compounds.

Table 3: Synthesis of Receptor-Specific Ligands Using Haloalkane Precursors

| Precursor | Target Receptor(s) | Resulting Compound Class |

| 1-Bromo-2-chloroethane | 5-HT1A, Sigma-1 researchgate.net | Aryl Piperazine Derivatives |

| 1-Bromo-4-chlorobutane | Serotonin (5-HT1A, 5-HT2A, 5-HT7), Dopamine (D1, D2, D3, D5) nih.gov | Arylpiperazine Serotonergic/Dopaminergic Ligands |

| 1-Bromo-4-chlorobutane | G-Protein Coupled Receptors uni-regensburg.de | Histamine H2R Antagonists |

Analytical and Spectroscopic Characterization of 1 Bromo 2 Chlorobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-bromo-2-chlorobutane by providing information about the chemical environment of its hydrogen and carbon nuclei.

Proton NMR (¹H-NMR) Applications

The ¹H-NMR spectrum of this compound (CH₃CH₂CH(Cl)CH₂Br) is expected to show four distinct signals, corresponding to the four chemically non-equivalent sets of protons in the molecule. chemguide.co.uk The electronegativity of the chlorine and bromine atoms significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield.

The predicted splitting patterns, based on the n+1 rule, arise from spin-spin coupling with neighboring protons. docbrown.infodocbrown.info

The -CH₃ protons (H-4) would appear as a triplet, coupled to the two adjacent H-3 protons.

The -CH₂- protons (H-3) are coupled to both the H-4 methyl protons and the H-2 methine proton, resulting in a complex multiplet.

The -CH(Cl)- proton (H-2) is coupled to the H-3 and H-1 protons, also resulting in a multiplet.

The -CH₂Br protons (H-1) are diastereotopic due to the adjacent chiral center (C-2) and are coupled to the H-2 proton, expected to appear as a complex multiplet, potentially a doublet of doublets.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling To |

|---|---|---|---|

| -CH₂Br (H-1) | ~3.7 - 3.9 | Multiplet (or dd) | H-2 |

| -CH(Cl)- (H-2) | ~4.1 - 4.3 | Multiplet | H-1, H-3 |

| -CH₂- (H-3) | ~1.9 - 2.1 | Multiplet | H-2, H-4 |

| -CH₃ (H-4) | ~1.1 - 1.3 | Triplet (t) | H-3 |

Carbon-13 NMR (¹³C-NMR) Applications

The proton-decoupled ¹³C-NMR spectrum of this compound is expected to display four distinct signals, one for each unique carbon atom. docbrown.info The chemical shifts are heavily influenced by the attached halogens; carbons bonded directly to bromine or chlorine are shifted significantly downfield. docbrown.infodocbrown.info The electronegativity of chlorine generally causes a greater downfield shift compared to bromine for the carbon atom to which it is attached. docbrown.info

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Reasoning |

|---|---|---|

| C-1 (-CH₂Br) | ~35 - 45 | Directly attached to electronegative Bromine. |

| C-2 (-CH(Cl)-) | ~60 - 70 | Directly attached to highly electronegative Chlorine. |

| C-3 (-CH₂-) | ~25 - 35 | Alkyl carbon adjacent to a substituted carbon. |

| C-4 (-CH₃) | ~10 - 15 | Terminal methyl carbon, least affected by halogens. |

Advanced NMR Techniques (e.g., 2D NMR, NOE) in Stereochemical Assignment

Because this compound possesses a chiral center at the C-2 position, advanced two-dimensional (2D) NMR techniques are invaluable for confirming its structure and determining its stereochemistry. wikipedia.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. libretexts.org For this compound, cross-peaks would appear between the signals for H-1/H-2, H-2/H-3, and H-3/H-4, confirming the connectivity of the butane (B89635) backbone.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals to which they are directly attached. wikipedia.org It would definitively assign which proton signal corresponds to which carbon signal (e.g., linking the proton at ~4.2 ppm to the carbon at ~65 ppm, confirming the position of the -CH(Cl)- group).

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. libretexts.orge-bookshelf.de This is particularly powerful for assigning the relative stereochemistry of the chiral center (C-2). By analyzing the NOE cross-peaks, the spatial arrangement of the substituents around the chiral center can be deduced, aiding in the assignment of the (R)- or (S)-configuration.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight of this compound and offers structural clues through its distinct fragmentation patterns.

Interpretation of Isotopic Patterns for Bromine and Chlorine

The most telling feature in the mass spectrum of this compound is its unique molecular ion cluster, which arises from the natural isotopic abundances of bromine and chlorine. ucalgary.ca

Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), a ratio of approximately 3:1. ucalgary.camaricopa.edu

Bromine has two major isotopes: ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), a ratio of approximately 1:1. chemguide.co.uklibretexts.org

A molecule containing one chlorine and one bromine atom will exhibit a characteristic pattern of three main peaks in the molecular ion region: M, M+2, and M+4. uni-saarland.de The monoisotopic mass (using ¹²C, ¹H, ³⁵Cl, and ⁷⁹Br) is approximately 170 Da. nih.gov

The expected pattern would be:

M peak: Contains ³⁵Cl and ⁷⁹Br.

M+2 peak: Contains a mixture of (³⁷Cl and ⁷⁹Br) and (³⁵Cl and ⁸¹Br).

M+4 peak: Contains ³⁷Cl and ⁸¹Br.

The predicted relative intensities of these M:M+2:M+4 peaks are approximately 3:4:1, providing a clear signature for the presence of one chlorine and one bromine atom.

| Ion | Isotope Combination | Approximate m/z | Predicted Relative Intensity |

|---|---|---|---|

| M⁺ | C₄H₈³⁵Cl⁷⁹Br | 170 | ~3 |

| [M+2]⁺ | C₄H₈³⁷Cl⁷⁹Br + C₄H₈³⁵Cl⁸¹Br | 172 | ~4 |

| [M+4]⁺ | C₄H₈³⁷Cl⁸¹Br | 174 | ~1 |

Identification of Fragmentation Pathways

Upon electron ionization, the this compound molecular ion will break apart into smaller, charged fragments. The analysis of these fragments helps to confirm the structure. Common fragmentation pathways for haloalkanes include the loss of the halogen atom and cleavage of carbon-carbon bonds. libretexts.org

Key fragmentation pathways include:

Loss of a bromine radical (Br•): This is often a favorable pathway, leading to the formation of a [C₄H₈Cl]⁺ cation. This fragment would itself show a 3:1 isotopic pattern for chlorine at m/z 91 (for ³⁵Cl) and 93 (for ³⁷Cl). ucalgary.calibretexts.org

Loss of a chlorine radical (Cl•): This fragmentation produces a [C₄H₈Br]⁺ cation. This fragment would exhibit the characteristic 1:1 isotopic pattern for bromine at m/z 135 (for ⁷⁹Br) and 137 (for ⁸¹Br). ucalgary.calibretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to a halogen can occur. For instance, cleavage between C2 and C3 could lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a [C₂H₃BrCl]⁺ fragment that would retain the complex Br/Cl isotopic pattern.

Further Fragmentation: The primary fragment ions can undergo further fragmentation. For example, the [C₄H₈Cl]⁺ ion (m/z 91/93) could lose HCl to form a [C₄H₇]⁺ ion at m/z 55.

| Fragment Ion (Formula) | Loss from Molecular Ion | Approximate m/z Value(s) | Key Isotopic Pattern |

|---|---|---|---|

| [C₄H₈BrCl]⁺ | None (Molecular Ion) | 170, 172, 174 | 3:4:1 (Cl and Br) |

| [C₄H₈Br]⁺ | -Cl | 135, 137 | 1:1 (Br) |

| [C₄H₈Cl]⁺ | -Br | 91, 93 | 3:1 (Cl) |

| [C₄H₇]⁺ | -Br, -HCl or -Cl, -HBr | 55 | None |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Theoretical calculations, such as ab initio and Density Functional Theory (DFT) methods, are often employed to predict vibrational frequencies, which are then compared with experimental spectra for assignment. nih.govresearchgate.net For halogenated butanes, studies have shown that these molecules can exist in several conformational forms (conformers) due to rotation around the carbon-carbon single bonds. researchgate.netresearchgate.net The relative energies of these conformers are influenced by steric and electronic interactions between the halogen atoms and the alkyl chain.

The C-Br and C-Cl stretching vibrations are key features in the vibrational spectra of this compound. Typically, the C-Cl stretching band is expected in the range of 580-750 cm⁻¹. researchgate.net The C-Br stretch occurs at lower frequencies. The exact positions of these bands are sensitive to the local molecular geometry, and thus different conformers will exhibit distinct vibrational frequencies. By comparing experimental spectra with calculated frequencies for different possible conformers, the most stable forms of the molecule in a given state (gas, liquid, or solid) can be identified. nih.govresearchgate.net

For instance, studies on similar molecules like 1-bromo-1-silacyclopentane have utilized a combination of IR and Raman spectroscopy with ab initio calculations to confirm the presence of a single, non-symmetrical twisted conformer. nih.gov Similarly, research on 1-chlorobutane (B31608) and 1-bromobutane (B133212) has identified multiple conformers in the gas phase through a combination of gas-phase electron diffraction and ab initio calculations. researchgate.net

Table 1: Predicted and Observed Vibrational Modes for Related Halogenated Compounds

| Compound | Vibrational Mode | Predicted Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) | Reference |

| 1-Bromo-2-chlorobenzene | C-Cl Stretch | - | 744 | researchgate.net |

| Halogenated Alkanes | C-Cl Stretch | - | 580-750 | researchgate.net |

Note: This table is illustrative and based on data for structurally related compounds due to the lack of specific published data for this compound.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating components of a mixture and assessing the purity of a compound. For a chiral molecule like this compound, which exists as a pair of enantiomers, specialized chromatographic techniques are required for their separation.

Gas chromatography (GC) is a primary technique for the separation of volatile compounds like this compound. rsc.orgconicet.gov.ar The enantiomers of this compound, having identical boiling points and other physical properties in an achiral environment, cannot be separated on a standard, non-chiral GC column. However, the use of a chiral stationary phase (CSP) within the GC column enables the differential interaction with each enantiomer, leading to their separation. sci-hub.sesigmaaldrich.comresearchgate.netscispace.com

The separation is based on the formation of temporary, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes results in different retention times for the two enantiomers, allowing for their resolution and quantification. eijppr.comscielo.org.mx

The development of effective chiral stationary phases is a significant area of research in analytical chemistry. eijppr.comscielo.org.mxhplc.eubujnochem.com Various types of CSPs have been developed for the separation of enantiomers by GC. sci-hub.sesigmaaldrich.comresearchgate.netscispace.com

One successful approach involves the use of cyclodextrin (B1172386) derivatives. sigmaaldrich.comscispace.com These toroidal-shaped molecules have a hydrophilic exterior and a hydrophobic interior, and when derivatized, they can exhibit enantioselectivity. sigmaaldrich.com For example, a perpentylated β-cyclodextrin stationary phase has shown high enantioselectivity towards chiral chloro- and bromo-alkanes, successfully separating the enantiomers of 2-chlorobutane (B165301) and 2-bromobutane (B33332). scispace.com

Another innovative approach utilizes supramolecular structures. For instance, a chiral stationary phase based on the self-assembly of melamine (B1676169) has been used for the gas chromatographic separation of enantiomers of 2-chlorobutane and 2-bromobutane. sci-hub.seresearchgate.net Similarly, a CSP based on a supramolecular uracil (B121893) structure has been shown to completely separate the enantiomers of 2-chlorobutane and 2-bromobutane. researchgate.net The enantioselectivity of these phases is attributed to the formation of cavities capable of chiral recognition. sci-hub.seresearchgate.net

Table 2: Enantiomeric Separation of Related Haloalkanes using Chiral GC

| Analyte | Chiral Stationary Phase | Column Temperature (°C) | Selectivity Factor (α) | Reference |

| 2-Chlorobutane | Melamine-based | 75 | 1.23 | sci-hub.se |

| 2-Bromobutane | Melamine-based | 70 | 1.62 | sci-hub.se |

| 2-Chlorobutane | Uracil-based | 45 | Complete Separation | researchgate.net |

| 2-Bromobutane | Uracil-based | 45 | Complete Separation | researchgate.net |

| 2-Chlorobutane | Perpentylated β-cyclodextrin | 60 | - | scispace.com |

| 2-Bromobutane | Astec CHIRALDEX G-TA | 30-70 | - | sigmaaldrich.com |

Note: The selectivity factor (α) is a measure of the separation between two peaks in chromatography. A value greater than 1 indicates separation.

Gas Chromatography (GC) for Enantiomeric Separation

General Analytical Method Development and Validation in Chemical Research

The development and validation of analytical methods are crucial to ensure the reliability and accuracy of experimental results. d-nb.infoepa.govcore.ac.uknih.gov This is a systematic process that establishes the performance characteristics of a method and demonstrates its suitability for the intended analytical purpose.

For a compound like this compound, method development would involve selecting the appropriate analytical technique (e.g., GC-MS), optimizing the experimental conditions (e.g., temperature program, carrier gas flow rate), and choosing a suitable stationary phase for separation. rsc.orgconicet.gov.ar

Validation of the method involves assessing several key parameters: epa.govcore.ac.uknih.gov

Selectivity: The ability of the method to distinguish the analyte from other components in the sample. core.ac.uk

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. core.ac.uk

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. core.ac.uknih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This is often expressed as the relative standard deviation (RSD). rsc.orgepa.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by determining the recovery of a known amount of spiked analyte. epa.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. d-nb.info

The validation process ensures that the analytical method for this compound is fit for its purpose, whether for purity assessment, quantitative analysis, or enantiomeric separation, and that the data generated is accurate and reproducible. d-nb.infoepa.gov

Theoretical and Computational Studies of 1 Bromo 2 Chlorobutane

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful, non-experimental tool to predict and understand the behavior of molecules at the atomic level. For 1-bromo-2-chlorobutane, these methods can elucidate its fundamental properties, including its three-dimensional structure, conformational preferences, and electronic charge distribution.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying halogenated hydrocarbons. nih.gov DFT methods, such as the popular B3LYP functional combined with basis sets like 6-31G* or aug-cc-pVTZ, are frequently used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. researchgate.netnih.govdntb.gov.ua

For a molecule like this compound, DFT calculations would be instrumental in predicting the relative energies of its various conformers, which arise from rotation around the C1-C2 and C2-C3 bonds. These calculations can also provide insights into the reaction mechanisms involving the compound, for example, by modeling the transition state energies for nucleophilic substitution or elimination reactions. Studies on similar systems show that DFT accurately describes thermochemical properties, although systematic corrections may be needed to achieve high accuracy for halogen-containing compounds. nih.gov

Ab Initio Molecular Orbital Calculations

Ab initio (from first principles) molecular orbital calculations provide a rigorous theoretical approach to understanding molecular systems without reliance on empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are foundational in this category. nih.gov Such calculations have been successfully applied to determine the structure and conformational composition of isomers like 1-chlorobutane (B31608), 1-bromobutane (B133212), and 2-bromobutane (B33332), offering a clear precedent for the study of this compound. researchgate.netresearchgate.netillinois.edu

Ab initio calculations, often combined with experimental data from techniques like gas-phase electron diffraction (GED), yield precise information on molecular geometry. researchgate.netresearchgate.net These calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles for each stable conformer of the molecule.

For this compound, the geometry would be defined by the spatial arrangement of its atoms. Based on combined GED/ab initio studies of related molecules like 1-bromobutane and 2-chlorobutane (B165301), the expected structural parameters can be reliably estimated. researchgate.netresearchgate.net

Table 1: Representative Molecular Geometry Parameters from Ab Initio Studies of Related Halobutanes This table presents data from the gauche-anti (GA) conformer of 1-bromobutane and the gauche (G+) conformer of 2-chlorobutane as models for the bond parameters in this compound.

| Parameter | Molecule (Conformer) | Value | Source(s) |

|---|---|---|---|

| Bond Lengths (r) | |||

| r(C-Br) | 1-Bromobutane (GA) | 1.959 (±0.008) Å | researchgate.net |

| r(C-Cl) | 2-Chlorobutane (G+) | - | researchgate.net |

| r(C1-C2) | 1-Bromobutane (GA) | 1.513 (±0.004) Å | researchgate.net |

| r(C2-C3) | 1-Bromobutane (GA) | 1.526 (±0.004) Å | researchgate.net |

| Bond Angles (∠) | |||

| ∠(Br-C1-C2) | - | Not available | - |

| ∠(Cl-C2-C1) | 2-Chlorobutane (G+) | 110.4 (±0.9) ° | researchgate.net |

| ∠(C1-C2-C3) | 2-Chlorobutane (G+) | 111.5 (±1.6) ° | researchgate.net |

| ∠(C2-C3-C4) | 2-Chlorobutane (G+) | 113.3 (±0.5) ° | researchgate.net |

The concept of a conformational energy landscape describes the potential energy of a molecule as a function of its torsional angles. arxiv.org For this compound, the most significant conformational flexibility comes from rotation about the C1-C2 bond, which dictates the relative positions of the bromine and chlorine atoms.

Like its simpler analogue 1-bromo-2-chloroethane (B52838), this compound can exist in several staggered conformations, primarily designated as anti and gauche. upenn.edu

Anti Conformer: The bromine and chlorine atoms are positioned 180° apart with respect to the C1-C2 bond axis. This arrangement typically minimizes steric repulsion and is often the most stable, lowest-energy conformation.

Gauche Conformers: The bromine and chlorine atoms are positioned approximately 60° apart. These conformers are generally higher in energy than the anti form due to steric strain between the bulky halogen atoms.

Ab initio calculations on 2-chlorobutane and 2-bromobutane have shown that gauche conformers are significantly populated at room temperature, indicating a relatively small energy difference between the conformers. researchgate.net A similar landscape is expected for this compound, with the anti conformer being the global minimum and two gauche conformers existing as local minima on the potential energy surface.

Table 2: Conceptual Relative Energies of this compound Conformers Based on principles from conformational analysis of similar 1,2-disubstituted alkanes.

| Conformer (Rotation about C1-C2) | Dihedral Angle (Br-C1-C2-Cl) | Expected Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Anti | ~180° | 0.0 | Most Stable |

| Gauche (+) | ~60° | > 0 | Less Stable |

| Gauche (-) | ~-60° | > 0 | Less Stable |

| Eclipsed | 0°, 120° | Highest | Transition States |

Calculation of Molecular Geometry and Electronic Structure

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.deacs.org

In an MEP map of this compound, the following features would be anticipated:

Negative Potential (Red/Yellow): Regions of negative potential are located around the electronegative halogen atoms, corresponding to their lone pairs of electrons. These sites are susceptible to attack by electrophiles.

Positive Potential (Blue): Regions of positive potential are typically found around the hydrogen atoms. A particularly important feature for halogenated compounds is the region of positive potential on the halogen atom opposite to the C-X bond, known as a "sigma-hole" (σ-hole). mdpi.com This positive cap is crucial for forming halogen bonds, a type of non-covalent interaction.

Neutral Potential (Green): The alkyl (butane) backbone of the molecule would exhibit a relatively neutral potential.

The MEP analysis helps rationalize intermolecular interactions, showing how this compound would orient itself when interacting with other molecules, such as solvents or reactants. rsc.orgresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and atomic properties based on the topology of the electron density, ρ(r). ijnc.ir This analysis can characterize the nature of chemical bonds, distinguishing between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. researchgate.net

The key elements of a QTAIM analysis are the critical points in the electron density. A bond critical point (BCP) is a point of minimum electron density between two bonded atoms but a maximum in the other two directions. Several properties are analyzed at the BCP:

Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the bond order.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of charge, typical of a covalent (shared-shell) bond. A positive value (∇²ρ(r) > 0) indicates charge depletion, characteristic of a closed-shell interaction, such as an ionic bond or a strong non-covalent interaction. researchgate.net

For this compound, QTAIM analysis would focus on the C-Br and C-Cl bonds. Based on studies of similar bonds, it is expected that both would exhibit characteristics of polar covalent bonds. researchgate.netrsc.org

Table 3: Expected QTAIM Topological Parameters for C-X Bonds These are representative values based on QTAIM studies of similar organohalogen compounds.

| Bond | Electron Density at BCP (ρ(r)) [a.u.] | Laplacian at BCP (∇²ρ(r)) [a.u.] | Expected Bond Type | Source(s) |

|---|---|---|---|---|

| C-Cl | ~0.15 - 0.20 | Positive or slightly negative | Polar Covalent | researchgate.net |

| C-Br | ~0.13 - 0.18 | Positive | Polar Covalent / Closed-Shell | researchgate.net |

The analysis would likely show that the C-Cl and C-Br bonds are polarized, with the electron density depleted at the BCP and shifted towards the more electronegative halogen atom. researchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling has become an indispensable tool for elucidating the complex reaction mechanisms of haloalkanes like this compound. These theoretical approaches provide a molecular-level perspective that complements experimental findings, offering insights into transient species and energetic pathways that are often difficult to observe directly. mdpi.com By employing quantum chemical calculations, researchers can map out potential energy surfaces, identify transition states, and calculate reaction rates, thereby providing a deeper understanding of the factors that govern chemical reactivity. mdpi.com

Methodologies such as Density Functional Theory (DFT) and high-level ab initio calculations are used to investigate the possible reaction channels. For instance, in studies of similar molecules like 1-chlorohexane (B165106), computational methods have been used to explore thermal decomposition pathways, revealing that the primary mechanism is the elimination of hydrogen chloride to form an alkene. researchgate.net These calculations provide crucial data on activation energies and reaction enthalpies, which are key to predicting the behavior of the compound under various conditions.

Transition State Theory Applications

Transition State Theory (TST) is a fundamental concept used to calculate the rate coefficients of chemical reactions. researchgate.net TST posits that a reaction proceeds from reactants to products through a high-energy intermediate state known as the activated complex or transition state. libretexts.org The rate of the reaction is then determined by the concentration of these activated complexes and the frequency at which they convert into products. libretexts.org

In the context of this compound, TST is applied to model various reactions, including nucleophilic substitution and elimination. For example, in a study on the atmospheric degradation of 1-chlorobutane by OH radicals, TST was used to calculate the thermal rate coefficient. conicet.gov.ar The theoretical rate coefficient was found to be in good agreement with experimental values, demonstrating the predictive power of this approach. conicet.gov.ar By identifying the transition state structures on the potential energy surface, TST allows for the calculation of activation energies (Ea) and pre-exponential factors (A) found in the Arrhenius equation, providing a complete kinetic description of the reaction. libretexts.orgnist.gov

Table 1: Application of Transition State Theory in Reaction Kinetics

| Parameter | Description | Application to this compound |

| Potential Energy Surface (PES) | A multi-dimensional surface that represents the potential energy of a system as a function of its atomic coordinates. | Used to locate the minimum energy path from reactants to products, identifying the transition state. libretexts.org |

| Transition State (Activated Complex) | The highest energy point along the reaction coordinate, representing the kinetic bottleneck of the reaction. libretexts.org | Its geometry and energy are calculated to determine the activation energy (Ea) for reactions like SN2 or E2. |

| Rate Coefficient (k) | A measure of the rate of a reaction, calculated based on the properties of the transition state. | Can be computed for substitution and elimination reactions under various temperature and pressure conditions. researchgate.netconicet.gov.ar |

Unimolecular Reaction Rate Theory

Unimolecular reaction rate theory, often used in conjunction with Transition State Theory, provides a framework for understanding reactions where a single molecule rearranges or decomposes. researchgate.net This theory is particularly relevant for studying the gas-phase thermal decomposition of haloalkanes like this compound. The theory accounts for the effect of pressure on the reaction rate, describing the transition from the high-pressure limit, where the rate is first-order, to the low-pressure limit, where it becomes second-order. nist.gov

A theoretical study on the thermal decomposition of 1-chlorohexane illustrates this application. researchgate.net Researchers combined TST with unimolecular reaction rate theory to calculate high-pressure and low-pressure limit rate coefficients and to analyze the pressure fall-off behavior of the reaction. researchgate.net For this compound, such studies would involve identifying the possible unimolecular elimination channels (e.g., loss of HBr or HCl) and calculating their respective rate coefficients as a function of temperature and pressure.

Simulation of SN2 Reactivity in Various Environments

The bimolecular nucleophilic substitution (SN2) reaction is a critical pathway for the transformation of primary and secondary haloalkanes. webassign.net Computational simulations are extensively used to model the mechanism and kinetics of SN2 reactions involving compounds like this compound. These simulations provide detailed insights into the "backside attack" mechanism, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.com

Simulations can model the concerted process where the new bond with the nucleophile forms simultaneously as the bond to the leaving group breaks. scribd.com This process goes through a five-coordinate, trigonal bipyramidal transition state. masterorganicchemistry.com Computational models can determine the geometry and energy of this high-energy transition state, which is crucial for understanding the reaction's kinetics. libretexts.orgstanford.edu Furthermore, these simulations can be performed in various environments, from the gas phase to different solvents. This allows for the study of solvent effects on the SN2 reactivity, helping to explain how polar aprotic solvents, for example, can enhance the reaction rate by solvating the cation but not the nucleophile. pearson.com

Table 2: Factors in SN2 Reactivity Simulation

| Factor | Role in Simulation | Relevance to this compound |

| Substrate Structure | The steric hindrance around the electrophilic carbon is modeled to predict its accessibility to the nucleophile. | As a secondary halide, steric effects are significant and can be quantified through simulation. webassign.netscribd.com |

| Leaving Group | The simulation calculates the energy required to break the carbon-halogen bond. | The C-Br bond is weaker than the C-Cl bond, making bromide the better leaving group, a fact that can be confirmed by comparing calculated activation energies. |

| Nucleophile | The strength and concentration of the nucleophile are input parameters to model the reaction rate. | Simulations can compare the reactivity of various nucleophiles (e.g., I⁻, OH⁻, CN⁻) with this compound. pearson.com |

| Solvent | The solvent environment is simulated to account for its influence on the energies of the reactants, transition state, and products. | The effect of polar aprotic vs. polar protic solvents on the reaction rate can be predicted. pearson.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide a detailed picture of its conformational dynamics, solvation, and transport properties. By solving Newton's equations of motion for a system of interacting atoms, MD allows researchers to observe the molecule's behavior at an atomistic level. nih.gov

MD simulations have been used to investigate the conformational compositions of related molecules like 2-chlorobutane and 2-bromobutane in the gas phase and in aqueous solutions. researchgate.netresearchgate.net These simulations can reveal the relative populations of different conformers (e.g., anti and gauche) and the energy barriers for interconversion between them. researchgate.net In a solution, MD can model the explicit interactions between this compound and solvent molecules, helping to determine properties like the solvation free energy and diffusion coefficients. This information is valuable for understanding how the molecule behaves in various chemical and biological environments.

Environmental Transformation and Degradation Pathways of 1 Bromo 2 Chlorobutane

Atmospheric Degradation Initiated by Hydroxyl Radicals

The reaction rate coefficient (kOH) is a critical parameter for determining the atmospheric lifetime of a compound. For analogous compounds like 1-chlorobutane (B31608), experimental and theoretical methods have been employed to determine their kOH values.

A study on 1-chlorobutane reported an experimental rate coefficient of (2.22 ± 0.50) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 296 K and atmospheric pressure. conicet.gov.arnih.gov Theoretical calculations for the same compound yielded a rate coefficient of 1.8 x 10⁻¹² cm³ molecule⁻¹ s⁻¹, which is in good agreement with the experimental value. conicet.gov.arnih.gov These values are determined using relative rate methods, where the decay of the target compound is measured relative to a reference compound with a known kOH. conicet.gov.ar

Table 1: Experimentally Determined and Theoretically Calculated OH Radical Reaction Rate Coefficients for 1-Chlorobutane at 296 K

| Compound | Method | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| 1-Chlorobutane | Experimental (Relative Rate) | (2.22 ± 0.50) x 10⁻¹² | conicet.gov.arnih.gov |

| 1-Chlorobutane | Theoretical (TST) | 1.8 x 10⁻¹² | conicet.gov.arnih.gov |

Note: TST refers to Transition State Theory.

The oxidation of haloalkanes by OH radicals proceeds via hydrogen atom abstraction, leading to the formation of a haloalkyl radical. conicet.gov.ar This radical then reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂), which can undergo further reactions to yield a variety of stable end products.

For 1-chlorobutane, the identified degradation products from its reaction with OH radicals include 1-chloro-2-butanone, 1-chloro-2-butanol, 4-chloro-2-butanone, 3-hydroxy-butanaldehyde, and 3-chloro-2-butanol. conicet.gov.arnih.govresearchgate.net The formation of these products suggests that hydrogen abstraction can occur at different carbon positions along the butane (B89635) chain. conicet.gov.ar

Given the structure of 1-bromo-2-chlorobutane, its atmospheric degradation is expected to produce a similar, yet more complex, array of oxygenated and halogenated products. The initial H-atom abstraction can occur from any of the four carbon atoms, leading to different radical intermediates and subsequently different final products. The presence of both bromine and chlorine will influence the branching ratios of these reaction pathways. A proposed mechanism for a related compound, bromoethane, suggests that hydrogen abstraction from the alpha-carbon (the carbon bonded to the halogen) is the most energetically favored pathway. nih.gov

Table 2: Identified Atmospheric Degradation Products of 1-Chlorobutane Following Reaction with OH Radicals

| Product Name | Chemical Formula |

| 1-Chloro-2-butanone | C₄H₇ClO |

| 1-Chloro-2-butanol | C₄H₉ClO |

| 4-Chloro-2-butanone | C₄H₇ClO |

| 3-Hydroxy-butanaldehyde | C₄H₈O₂ |

| 3-Chloro-2-butanol | C₄H₉ClO |

Source: conicet.gov.arnih.govresearchgate.net

The atmospheric oxidation of this compound initiated by OH radicals is expected to follow a mechanism analogous to that of other haloalkanes. conicet.gov.arnih.govmit.edu The process begins with the abstraction of a hydrogen atom by an OH radical, forming a water molecule and a bromo-chloro-butyl radical.

Step 1: Hydrogen Abstraction The OH radical can abstract a hydrogen atom from any of the carbon atoms in the this compound molecule. The position of abstraction will determine the structure of the resulting alkyl radical.